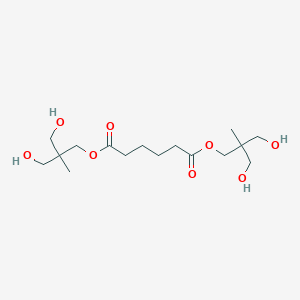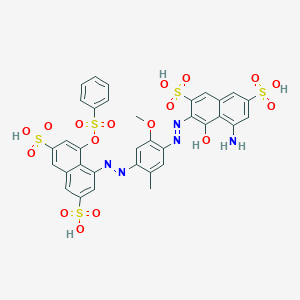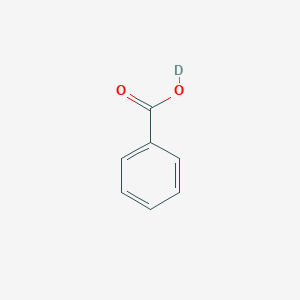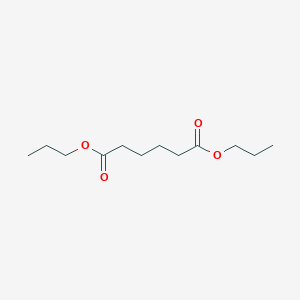
Phenylbrenztraubensäure
Übersicht
Beschreibung
Phenylpyruvic acid is an organic compound with the formula C₆H₅CH₂C(O)CO₂H. It is a keto acid that exists in equilibrium with its enol tautomers. This compound is a product of the oxidative deamination of phenylalanine and plays a significant role in metabolic pathways. Phenylpyruvic acid is particularly notable for its involvement in phenylketonuria, a metabolic disorder where phenylalanine accumulates and is converted into phenylpyruvic acid due to reduced activity of the enzyme phenylalanine hydroxylase .
Wissenschaftliche Forschungsanwendungen
Phenylbrenztraubensäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Phenylbrenztraubensäurederivate werden als Enzyminhibitoren mit therapeutischem Potenzial verwendet.
5. Wirkmechanismus
This compound entfaltet ihre Wirkungen durch verschiedene molekulare Zielstrukturen und Signalwege:
Oxidative Desaminierung: Sie wird durch die oxidative Desaminierung von Phenylalanin gebildet.
Enzyminhibition: Phenylbrenztraubensäurederivate wirken als Enzyminhibitoren und beeinflussen verschiedene Stoffwechselwege.
Stoffwechselwege: Sie ist am Stoffwechselweg von Phenylalanin beteiligt, der bei Phenylketonurie zur Produktion von this compound führt.
Wirkmechanismus
Target of Action
Phenylpyruvic acid (PPA) primarily targets several enzymes. These include L-phenylalanine dehydrogenase in Rhodococcus sp., Hydroxyacid oxidase 1 in humans, Indole-3-pyruvate decarboxylase in Azospirillum brasilense, and a putative uncharacterized protein in Chromobacterium violaceum . These enzymes play crucial roles in various biochemical reactions, including the metabolism of phenylalanine .
Mode of Action
PPA interacts with its targets, primarily enzymes, and influences their activity. For instance, when the activity of the enzyme phenylalanine hydroxylase is reduced, the amino acid phenylalanine accumulates and gets converted into PPA . This conversion leads to a condition known as Phenylketonuria (PKU) instead of producing tyrosine, which is the normal product of phenylalanine hydroxylase .
Biochemical Pathways
PPA is involved in several biochemical pathways. It is a product of the oxidative deamination of phenylalanine . It is also involved in the Tyrosinemia Type 3 (TYRO3), Phenylketonuria, and Phenylalanine and Tyrosine Metabolism pathways . The compound’s presence in these pathways can lead to various downstream effects, including the development of certain diseases like Phenylketonuria .
Pharmacokinetics
It’s known that the solubility and dissolution rate of ppa can be enhanced at high temperatures, which can impact its bioavailability .
Result of Action
The molecular and cellular effects of PPA’s action are primarily seen in its role in phenylalanine metabolism. When phenylalanine hydroxylase activity is reduced, phenylalanine is converted into PPA instead of tyrosine . This leads to the accumulation of PPA, resulting in conditions like Phenylketonuria .
Action Environment
The action, efficacy, and stability of PPA can be influenced by various environmental factors. For instance, the optimal induction conditions for PPA production were found to be pH 8, 0.04 mM IPTG, optical density at 600 nm of 0.6, and induction at 20 °C for 12 hours . These conditions can significantly impact the production and function of PPA .
Biochemische Analyse
Biochemical Properties
Phenylpyruvic acid is a product of the oxidative deamination of phenylalanine . When the activity of the enzyme phenylalanine hydroxylase is reduced, the amino acid phenylalanine accumulates and gets converted into phenylpyruvic acid . It has been found that phenylpyruvic acid inhibits glucose-6-phosphate dehydrogenase (G6PDH) in rat brain homogenates .
Cellular Effects
Phenylpyruvic acid has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to significantly reduce glucose-6-phosphate dehydrogenase activity in rat brain homogenates . This could potentially impact cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Phenylpyruvic acid exerts its effects at the molecular level through various mechanisms. For instance, it has been found to inhibit glucose-6-phosphate dehydrogenase (G6PDH), an enzyme involved in the pentose phosphate pathway . This inhibition could potentially lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenylpyruvic acid have been observed to change over time. For instance, in a study involving Escherichia coli, it was found that the titer of phenylpyruvic acid increased from 3.3±0.2 to 3.9±0.1 g/L over time due to the degradation of phenylpyruvic acid and low substrate specificity of L-amino acid deaminase .
Metabolic Pathways
Phenylpyruvic acid is involved in the metabolic pathway of phenylalanine . When the activity of the enzyme phenylalanine hydroxylase is reduced, phenylalanine accumulates and gets converted into phenylpyruvic acid .
Vorbereitungsmethoden
Phenylpyruvic acid can be synthesized through various methods:
Classical Method: It is produced from aminocinnamic acid derivatives.
Condensation Method: Benzaldehyde and glycine derivatives are condensed to form phenylazlactone, which is then hydrolyzed with acid or base catalysis.
Double Carbonylation: It can also be synthesized from benzyl chloride by double carbonylation.
Analyse Chemischer Reaktionen
Phenylbrenztraubensäure unterliegt verschiedenen Arten chemischer Reaktionen:
Oxidation: Sie kann oxidiert werden, um Phenylessigsäure zu bilden.
Reduktion: Die reduktive Aminierung von this compound ergibt Phenylalanin.
Substitution: Sie kann mit verschiedenen Reagenzien reagieren, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen: Säure- oder Basenkatalyse wird häufig bei der Hydrolyse von Phenylazlacton zur Herstellung von this compound verwendet.
Hauptprodukte: Phenylalanin und Phenylessigsäure sind die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden.
Vergleich Mit ähnlichen Verbindungen
Phenylbrenztraubensäure kann mit anderen ähnlichen Verbindungen verglichen werden:
Phenylessigsäure: Beide sind Produkte des Phenylalanin-Stoffwechsels, aber Phenylessigsäure wird durch Oxidation gebildet.
Phenylmilchsäure: Diese Verbindung wird aus this compound synthetisiert und als antimikrobielles Mittel verwendet.
Phenylalanin: This compound ist ein Produkt der oxidativen Desaminierung von Phenylalanin.
This compound zeichnet sich durch ihre Beteiligung an Stoffwechselstörungen wie Phenylketonurie und ihre vielfältigen Anwendungen in verschiedenen Bereichen aus.
Eigenschaften
IUPAC Name |
2-oxo-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNMPGBKDVTSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
114-76-1 (hydrochloride salt), 51828-93-4 (calcium salt) | |
| Record name | Phenylpyruvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1042281 | |
| Record name | Phenylpyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow or white crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid, White crystalline powder | |
| Record name | Phenylpyruvic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16577 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Phenylpyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Oxo-3-phenylpropionic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1466/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
112 mg/mL, Soluble in water, Soluble (in ethanol) | |
| Record name | Phenylpyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Oxo-3-phenylpropionic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1466/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
156-06-9 | |
| Record name | Phenylpyruvic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylpyruvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylpyruvic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03884 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzenepropanoic acid, .alpha.-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylpyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpyruvic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLPYRUVIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7CO62M413 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phenylpyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
154 °C | |
| Record name | Phenylpyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Hexabenzo[bc,ef,hi,kl,no,qr]coronene](/img/structure/B86863.png)


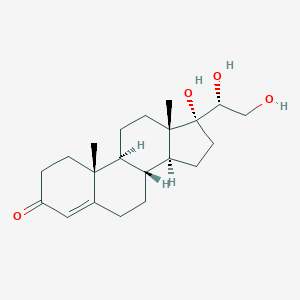
![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)
